1,3,9-Trimethyluric acid
Overview
Description
1,3,9-Trimethyluric acid is a natural alkaloid compound belonging to the class of organic compounds known as xanthines. It is a purine derivative with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound has been detected in various plants and is known for its cytotoxic and anti-inflammatory properties .
Mechanism of Action
Target of Action
1,3,9-Trimethyluric acid is a natural alkaloid compound
Mode of Action
It is known to exhibit in vitro cytotoxic activity against various cancer cells . The exact mechanism of this interaction and the resulting changes are yet to be fully understood and require further investigation.
Biochemical Pathways
It is known that 1,3,7-trimethyluric acid, a closely related compound, is a minor metabolite of caffeine in humans . The enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4
Pharmacokinetics
A study has identified the caffeine to 1,3,7-trimethyluric acid ratio as a dietary biomarker to characterize variability in cytochrome p450 3a activity
Result of Action
This compound exhibits in vitro cytotoxic activity against breast cancer (MCF-7), human neuroblastoma (SHSY5Y), human non-small cell lung cancer (A549) and human liver cancer (HEPG2) with IC50 value in the range of 1-3 uM . It also shows promising anti-inflammatory effects in LPS induced murine macrophage J774 in vitro models in the concentration range of 100-1000 nM .
Biochemical Analysis
Biochemical Properties
The enzymes that metabolize caffeine into 1,3,9-Trimethyluric acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4
Cellular Effects
This compound has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), human neuroblastoma (SHSY5Y), human non-small cell lung cancer (A549), and human liver cancer (HEPG2) cells . It also showed promising anti-inflammatory effects in LPS induced murine macrophage J774 in vitro models .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
1,3,9-Trimethyluric acid can be synthesized through various chemical routes. One common method involves the methylation of uric acid derivatives. The reaction typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, and the product is purified through recrystallization .
Chemical Reactions Analysis
1,3,9-Trimethyluric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,9-Trimethyluric acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.
Biology: It is studied for its role in plant metabolism and its presence in various plant species.
Medicine: It exhibits cytotoxic activity against various cancer cell lines, including breast cancer, human neuroblastoma, non-small cell lung cancer, and liver cancer.
Industry: It is used in the development of novel phyto-pharmaceuticals and as a potential therapeutic agent.
Comparison with Similar Compounds
1,3,9-Trimethyluric acid is similar to other xanthine derivatives such as:
1,3,7-Trimethyluric acid:
1,3,7-Trimethylxanthine:
1,3-Dimethyluric acid: Another xanthine derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific methylation pattern and its potent cytotoxic and anti-inflammatory activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1,3,9-trimethyl-7H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWENCZHQIWXCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225621 | |
Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3,9-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7464-93-9 | |
Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7464-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7464-93-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,9-dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,9-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
335 °C | |
Record name | 1,3,9-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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